2,2-Dimethylcyclopropanecarboxamide
Overview
Description
2,2-Dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 2,2-Dimethylcyclopropanecarboxamide has been reported in several studies. For instance, a study reported the R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 . Another study reported the kinetic resolution of (R,S)-2,2-dimethylcyclopropanecarboxamide by Delftia tsuruhatensis ZJB-05174 .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopropanecarboxamide consists of a cyclopropane ring with two methyl groups attached to one of the carbon atoms and a carboxamide group attached to another carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethylcyclopropanecarboxamide mainly involve its hydrolysis. The R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 has been reported .Physical And Chemical Properties Analysis
2,2-Dimethylcyclopropanecarboxamide is a white to almost white powder to crystal with a melting point of 135.0 to 140.0 °C . It has a specific rotation [a]20/D of +78.0 to +88.0 deg (C=1, methanol) .Scientific Research Applications
Synthesis and Characterization
- 2,2-Dimethylcyclopropanecarboxamide serves as a leading compound in synthesizing new compounds due to its biological activity. For instance, N-(heterocyclyl)-2,2-dimethylcyclopropanecarboxamides were prepared with it, demonstrating its utility in creating novel compounds with potential biological applications (Wang Jing, 2008).
Enantioseparation and Bioconversion
- A method using gas chromatography was developed for enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide in bioconversion broth, highlighting its importance in the study of chiral compounds and their bioconversion processes (R. Zheng, Yuguo Zheng, Yinchu Shen, 2007).
Structural Analysis
- The synthesis and crystal structure of derivatives of 2,2-dimethylcyclopropanecarboxamide, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropane-carboxamide, have been explored, contributing to the understanding of its structural properties (Shen De-long, 2008).
Synthesis Methods and Applications
- The compound has various synthesis routes, indicating its versatility and importance as an intermediate in the production of medicaments and pesticides (Li Gong, 2007).
- Biotransformations of 2,2-dimethylcyclopropanecarboxamide derivatives have been studied for enantioselective synthesis of related acids and amides, showcasing its role in producing optically pure compounds (Meining Wang, Guo-Qiang Feng, 2003).
Larvicidal Properties
- Carboxamide derivatives of 2,2-dimethylcyclopropanecarboxamide have been synthesized and evaluated for larvicidal properties, demonstrating its potential in pest control applications (W. Taylor, T. Hall, D. Vedres, 1998).
Spectroscopic Studies
- Spectroscopic studies on amide-rotational barriers in 2,2-dimethylcyclopropanecarboxamides provide insights into its chemical behavior and properties (K. Spaargaren, P. K. Korver, P. Haak, T. Boer, 1971).
Pharmaceutical Synthesis
- The compound has been used in the synthesis of pharmaceuticals, like Cilastatin sodium, highlighting its significance in drug development (Xu Dongcheng, 2011).
Bioactivity Studies
- Studies on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, using 2,2-dimethyl cyclopropanecarboxylic acid as a leading compound, have shown promising bioactivity results (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Safety And Hazards
The safety data sheet for 2,2-Dimethylcyclopropanecarboxamide indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While the future directions for the use of 2,2-Dimethylcyclopropanecarboxamide are not explicitly mentioned in the retrieved papers, its potential applications could be inferred from its properties and reactions. For instance, its enantioselective hydrolysis could be further optimized for industrial applications .
properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868383 | |
Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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